molecular formula C7H4ClFN2 B3219888 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-60-8

3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3219888
CAS No.: 1190321-60-8
M. Wt: 170.57 g/mol
InChI Key: SEWNBPNLLPQGMF-UHFFFAOYSA-N
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Description

3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4ClFN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 2,3,5-trichloropyridine with potassium fluoride (KF) in dimethylformamide (DMF) at 150°C for 6 hours . This reaction yields 5-chloro-2,3-difluoropyridine, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrrolopyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield different halogenated derivatives of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . By blocking these receptors, the compound can interfere with tumor growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit FGFRs makes it a valuable compound in cancer research .

Properties

IUPAC Name

3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWNBPNLLPQGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262834
Record name 3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-60-8
Record name 3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
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3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
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3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
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3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

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